(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol - 2098118-95-5

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

Catalog Number: EVT-1770426
CAS Number: 2098118-95-5
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide Derivatives

Compound Description: These are a series of hybrid spirothiazolidinone derivatives containing a nicotinohydrazide moiety. They were synthesized and evaluated for antiviral and antitubercular activities. One of the analogs, bearing a 2,8-dimethyl group at the spiro ring, displayed specific antiviral activity against the influenza A/H3N2 virus. []

N‐(1‐thia‐4‐azaspiro[4.5]decan‐4‐yl)‐carboxamide Derivatives

Compound Description: These are novel compounds designed as influenza virus fusion inhibitors, carrying a 5-chloro-2-methoxybenzamide structure. []

N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide Derivatives (General Class)

Compound Description: This broad class of compounds consists of an aromatic ring system linked to the spiro[4.5]decane core via an amide bridge. They were synthesized and investigated for their inhibitory activity against influenza virus hemagglutinin-mediated fusion. []

2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

Compound Description: This compound is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2, an important target for cancer and developmental disorders. []

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: This is a potent, orally bioavailable SHP2 inhibitor with potential applications in cancer treatment. []

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide Ethanol Disolvate

Compound Description: The crystal structure of this compound, featuring a 1-thia-4-azaspiro[4.5]decan-3-one core with various substituents, has been elucidated. []

4-[(1,3-Dioxo‐2‐aza­spiro­[4.5]decan‐2‐yl)amino]benzoic acid

Compound Description: This compound contains a succinimide ring fused to the cyclohexane moiety of the spiro[4.5]decane framework and a 4-carboxyphenyl substituent on the nitrogen atom. []

4-(1-(substituted phenyl)-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)-1-thia-4-azaspiro-[4.5]-decan-3-one Derivatives

Compound Description: This series of compounds incorporates a naphtho[1,2-e][1,3]oxazine moiety connected to the 1-thia-4-azaspiro[4.5]decan-3-one core. They were synthesized and evaluated for antimicrobial activity. []

1‐thia‐4‐azaspiro[4.5]decan‐3‐one Derivatives (General Class)

Compound Description: This class of compounds was synthesized and evaluated for anti-coronavirus and anti-influenza virus activity. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound is described as an ALK and EGFR modulator for cancer treatment. []

(4-[4-[[(3R)-3-(hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (CM-352)

Compound Description: This compound is a potent MMP inhibitor developed as a preclinical candidate for the prevention and treatment of hemorrhage. []

1-Oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes

Compound Description: A library of 162 compounds derived from a single precursor via a multistage divergence strategy. []

4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: This compound features a pyrimidine ring linked to the 1-thia-4-azaspiro[4.5]decan-3-one core. Its crystal structure has been determined, providing insights into its conformation and supramolecular interactions. []

2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro[4.5]decan‐3-one Derivatives

Compound Description: This series of compounds, containing a benzo[d]imidazole moiety linked to the 1-thia-4-azaspiro[4.5]decan-3-one core, were synthesized and evaluated for antibacterial, antifungal, and nematicidal activities. []

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KOR) with potential therapeutic implications for depression and addiction disorders. [, ]

1-(2-phenylethyl)-5-(quinaldin-4-yl) Biuret (PEQB)

Compound Description: This compound belongs to the biuret derivatives class, exhibiting moderate to good cytotoxic effects against specific cancer cell lines. []

Cycloalkylidenehydrazide and 4-Aza-1-thiaspiro[4.5]decan-3-one Derivatives of Imidazo[2][1-b]thiazole

Compound Description: A series of compounds with cycloalkylidenehydrazide and 4-aza-1-thiaspiro[4.5]decan-3-one moieties attached to an imidazo[2][1-b]thiazole core were synthesized and tested for antituberculosis activity. []

(R)-2-amino-5-fluorotetralin Derivatives

Compound Description: This series of secondary and tertiary N-alkyl derivatives of (R)-2-amino-5-fluorotetralin was investigated for their affinity for dopamine (DA) D2 and D3 receptors and 5-HT1A receptors. Some compounds exhibited dopaminergic antagonist or inverse agonist activity. []

8-(6-fluoro-8-(methylamino)-2-((2-methylpyrimidin-5-yl)oxy)-9H-pyrimido[4,5-b]indol-4-yl)-2-oxa-8-azaspiro[4.5]decan-3-yl)methanol (JSF-2414)

Compound Description: JSF-2414 is a novel tricyclic pyrimidoindole targeting both ATP-binding regions of DNA gyrase (GyrB) and topoisomerase (ParE). Its phosphate prodrug, JSF-2659, showed efficacy in various infection models, highlighting its potential as a preclinical drug candidate against multidrug-resistant organisms. []

(3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (TNO155)

Compound Description: TNO155 is a highly potent, selective, orally efficacious, and first-in-class allosteric SHP2 inhibitor currently undergoing clinical trials for cancer. []

1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Derivatives from Oleic Acid

Compound Description: Two novel compounds, methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate and methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, were synthesized from oleic acid and evaluated as potential biolubricants. []

Pyrrolidin-2-one Derivatives as Potential Acetylcholinesterase Inhibitors

Compound Description: A library of 18 novel pyrrolidin-2-one derivatives was designed and synthesized to explore their potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease management. []

Ketamine Derivatives

Compound Description: Several novel ketamine derivatives were synthesized using Mannich reactions and other chemical modifications, aiming to improve the safety and efficacy of ketamine as an anesthetic agent. []

Spirothiazolidine Analogs as Anticancer and Antidiabetic Agents

Compound Description: A series of novel spirothiazolidine analogs was synthesized from 4-(4-aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one and evaluated for their anticancer and antidiabetic activities. []

8-[3-(2-Methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one (LMD-009)

Compound Description: LMD-009 is a novel nonpeptide agonist for the chemokine receptor CCR8, which plays a role in immune responses. []

(1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one (Ro64-6198)

Compound Description: Ro64-6198 is a synthetic agonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). []

Spiroglumide Amido Acid Derivatives

Compound Description: These derivatives are based on the structure of spiroglumide (CR 2194), a known cholecystokinin (CCK) receptor antagonist. []

N-Substituted 2-Azaspiro[4.5]decane-1,3-diones

Compound Description: These compounds are spirosuccinimides with varying substituents on the imide nitrogen atom. Their anticonvulsant activity and neurotoxicity were evaluated. []

4-(2-Amino-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one

Compound Description: This compound, containing a 1-oxaspiro[4.5]decane core with a 2-aminothiazole substituent, was identified as a fragment-like molecule in complex with cAMP-dependent Protein Kinase A from Cricetulus griseus. []

8-[2-Amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)-pyridin-4-yl]-2,8-diaza-spiro[4.5]decan-1-one

Compound Description: This compound, containing a 2,8-diazaspiro[4.5]decane core with a substituted pyridine and indazole moieties, was found in complex with CDK8-CYCC. []

(8-Acryloyl-1,4-dithia-8-azaspiro[4.5]decan-2-yl)methyl Acrylate

Compound Description: This compound serves as a key component in a hybrid photopolymer material with thiol-siloxane for recording microstructures. [, ]

4-(4-(3-mesityl-3-methylcyclobutyl)thiazole-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: The properties of this compound, featuring a 1-thia-4-azaspiro[4.5]decan-3-one core with a substituted thiazole moiety, were studied using experimental and density functional methods. []

Organosulfur Compounds in Irradiated Garlic

Compound Description: Gamma radiation of garlic cultivars resulted in the altered production of various organosulfur compounds, including the disappearance of 2-Amino-4,4,6,6-tetramethyl-4,6-dihydro-thieno[2,3-c]furan-3-carbonitrile and the formation of new compounds. []

Properties

CAS Number

2098118-95-5

Product Name

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

IUPAC Name

(2-amino-2-azaspiro[4.5]decan-4-yl)methanol

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C10H20N2O/c11-12-6-9(7-13)10(8-12)4-2-1-3-5-10/h9,13H,1-8,11H2

InChI Key

SMOBGZVIVIDXGK-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CN(CC2CO)N

Canonical SMILES

C1CCC2(CC1)CN(CC2CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.